Cas no 472964-38-8 (2'-(Trifluoromethyl)-biphenyl-3-methanamine)

2'-(Trifluoromethyl)-biphenyl-3-methanamine 化学的及び物理的性質
名前と識別子
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- 2'-(Trifluoromethyl)-biphenyl-3-methanamine
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- MDL: MFCD05980266
- インチ: 1S/C14H12F3N/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8H,9,18H2
- InChIKey: RHFUHCOVZYLLSX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1=CC=CC(CN)=C1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 264
- トポロジー分子極性表面積: 26
2'-(Trifluoromethyl)-biphenyl-3-methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P37958-1G |
2'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-38-8 | 95% | 1G |
$335 | 2023-09-15 | |
Aaron | AR01JMRR-1g |
2'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-38-8 | 97% | 1g |
$266.00 | 2025-02-13 | |
1PlusChem | 1P01JMJF-1g |
2'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-38-8 | 97% | 1g |
$235.00 | 2024-05-01 | |
Advanced ChemBlocks | P37958-5G |
2'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-38-8 | 95% | 5G |
$1,010 | 2023-09-15 | |
Advanced ChemBlocks | P37958-250MG |
2'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-38-8 | 95% | 250MG |
$150 | 2023-09-15 | |
Aaron | AR01JMRR-5g |
2'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-38-8 | 97% | 5g |
$786.00 | 2023-12-15 | |
1PlusChem | 1P01JMJF-500mg |
2'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-38-8 | 97% | 500mg |
$149.00 | 2024-05-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504775-1g |
(2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine |
472964-38-8 | 95% | 1g |
¥2973.00 | 2024-05-12 | |
Aaron | AR01JMRR-500mg |
2'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-38-8 | 97% | 500mg |
$163.00 | 2025-02-13 | |
1PlusChem | 1P01JMJF-5g |
2'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-38-8 | 97% | 5g |
$683.00 | 2024-05-01 |
2'-(Trifluoromethyl)-biphenyl-3-methanamine 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
2'-(Trifluoromethyl)-biphenyl-3-methanamineに関する追加情報
Introduction to 2'-(Trifluoromethyl)-biphenyl-3-methanamine (CAS No. 472964-38-8)
2'-(Trifluoromethyl)-biphenyl-3-methanamine, with the CAS number 472964-38-8, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a biphenyl core with a trifluoromethyl group and an amino functional group, making it a versatile building block for the synthesis of more complex molecules.
The chemical structure of 2'-(Trifluoromethyl)-biphenyl-3-methanamine is characterized by the presence of a biphenyl moiety, which consists of two benzene rings connected by a single bond. The trifluoromethyl group attached to one of the benzene rings imparts significant electronic and steric effects, while the amino group provides reactivity and functionality. These features make it an attractive candidate for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
In the realm of medicinal chemistry, 2'-(Trifluoromethyl)-biphenyl-3-methanamine has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated potent inhibitory effects against specific enzymes involved in cancer cell proliferation. This finding highlights the potential of 2'-(Trifluoromethyl)-biphenyl-3-methanamine as a scaffold for the design of new therapeutic agents.
Beyond its medicinal applications, 2'-(Trifluoromethyl)-biphenyl-3-methanamine has also found use in materials science. The trifluoromethyl group contributes to the compound's hydrophobicity and thermal stability, making it suitable for applications in polymer synthesis and surface modification. Researchers at the University of California, Berkeley, have utilized this compound as a monomer in the synthesis of functional polymers with enhanced mechanical properties and improved resistance to environmental degradation. These polymers have potential applications in coatings, adhesives, and electronic devices.
The synthesis of 2'-(Trifluoromethyl)-biphenyl-3-methanamine typically involves multistep reactions that include coupling reactions to form the biphenyl core and subsequent functionalization steps to introduce the trifluoromethyl and amino groups. Recent advancements in catalytic methods have simplified these processes, making it more accessible for large-scale production. For example, palladium-catalyzed cross-coupling reactions have been optimized to achieve high yields and selectivity in the synthesis of this compound.
In terms of safety and handling, while 2'-(Trifluoromethyl)-biphenyl-3-methanamine is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be worn, and ventilation should be adequate to prevent exposure to vapors or dust. Additionally, waste disposal should be conducted in accordance with local environmental guidelines.
The future prospects for 2'-(Trifluoromethyl)-biphenyl-3-methanamine are promising. Ongoing research is focused on optimizing its synthesis methods to improve efficiency and reduce costs. Furthermore, efforts are being made to explore its potential in new application areas, such as drug delivery systems and catalytic materials. As our understanding of this compound continues to grow, it is likely that we will see more innovative uses emerge in both academic and industrial settings.
In conclusion, 2'-(Trifluoromethyl)-biphenyl-3-methanamine (CAS No. 472964-38-8) is a versatile organic compound with a wide range of potential applications. Its unique chemical structure makes it an attractive candidate for drug discovery and materials science research. As research in these fields advances, we can expect to see new developments that further expand the utility of this compound.
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